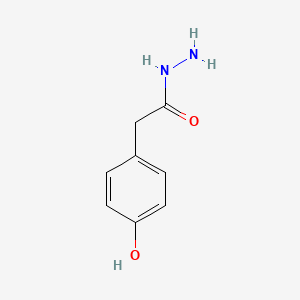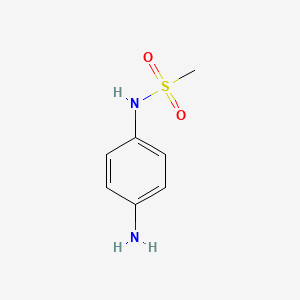
(tert-Butyldiméthylsilyloxy)acétaldéhyde
Vue d'ensemble
Description
(tert-Butyldimethylsilyloxy)acetaldehyde is a versatile reagent commonly used in synthetic glycobiology. It is known for its ability to act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . The compound has a molecular formula of C8H18O2Si and a molecular weight of 174.31 g/mol .
Applications De Recherche Scientifique
(tert-Butyldimethylsilyloxy)acetaldehyde is widely used in scientific research, particularly in the field of synthetic glycobiology. It is employed in the total synthesis of complex natural products such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A . The compound is also used in the construction of key tetrahydropyran subunits in the synthesis of marine natural products like (–)-dactylodide . Additionally, it serves as an important reagent in the stereocontrolled production of erythrose, which is a crucial intermediate in various biochemical pathways .
Mécanisme D'action
Target of Action
It is commonly used in synthetic glycobiology .
Mode of Action
(tert-Butyldimethylsilyloxy)acetaldehyde is a versatile reagent that can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This dual functionality allows it to participate in various chemical reactions, contributing to the synthesis of complex molecules.
Result of Action
As a chemical reagent, (tert-Butyldimethylsilyloxy)acetaldehyde contributes to the synthesis of various complex molecules. It has been used as an important reagent in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .
Analyse Biochimique
Biochemical Properties
(tert-Butyldimethylsilyloxy)acetaldehyde plays a significant role in biochemical reactions, particularly in synthetic glycobiology. It interacts with various enzymes and proteins, facilitating the stereocontrolled production of erythrose . The compound’s ability to act as both an aldol donor and acceptor makes it a valuable reagent in biochemical synthesis. It is involved in the construction of key subunits in complex natural products, demonstrating its importance in biochemical pathways .
Cellular Effects
The effects of (tert-Butyldimethylsilyloxy)acetaldehyde on various types of cells and cellular processes are profound. It influences cell function by participating in cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in synthetic glycobiology suggests that it may impact the synthesis of glycoproteins and other glycoconjugates, thereby affecting cellular communication and metabolism .
Molecular Mechanism
At the molecular level, (tert-Butyldimethylsilyloxy)acetaldehyde exerts its effects through binding interactions with biomolecules. It acts as an aldol donor and acceptor, facilitating the formation of carbon-carbon bonds in biochemical reactions . This mechanism is crucial for the synthesis of complex natural products, where the compound’s reactivity and selectivity are harnessed to achieve the desired stereochemistry .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (tert-Butyldimethylsilyloxy)acetaldehyde change over time. The compound’s stability and degradation are important factors to consider. It is known to be moisture-sensitive and heat-sensitive, requiring storage under inert gas conditions to maintain its stability . Long-term effects on cellular function have been observed in in vitro and in vivo studies, highlighting the importance of proper handling and storage .
Dosage Effects in Animal Models
The effects of (tert-Butyldimethylsilyloxy)acetaldehyde vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects . It is crucial to determine the optimal dosage to achieve the desired biochemical outcomes without causing harm to the organism .
Metabolic Pathways
(tert-Butyldimethylsilyloxy)acetaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. Its role in the stereocontrolled production of erythrose indicates its involvement in carbohydrate metabolism .
Transport and Distribution
Within cells and tissues, (tert-Butyldimethylsilyloxy)acetaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biochemical activity . Understanding the transport mechanisms is essential for optimizing its use in biochemical applications .
Subcellular Localization
The subcellular localization of (tert-Butyldimethylsilyloxy)acetaldehyde plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects . This localization is important for its role in synthetic glycobiology and the synthesis of complex natural products .
Méthodes De Préparation
(tert-Butyldimethylsilyloxy)acetaldehyde can be synthesized through various methods. One common synthetic route involves the reaction of tert-butyldimethylsilyl chloride with glycolaldehyde dimer in the presence of a base such as sodium hydride . The reaction conditions typically include a temperature range of 0-25°C and an inert atmosphere to prevent oxidation . Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for higher yield and purity.
Analyse Des Réactions Chimiques
(tert-Butyldimethylsilyloxy)acetaldehyde undergoes several types of chemical reactions, including:
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The silyl group can be substituted with other functional groups using reagents like vinylmagnesium bromide.
Common reagents and conditions used in these reactions include inert atmospheres, controlled temperatures, and specific solvents to ensure the desired reaction pathway. Major products formed from these reactions include erythrose, alcohols, and carboxylic acids .
Comparaison Avec Des Composés Similaires
(tert-Butyldimethylsilyloxy)acetaldehyde can be compared with other similar compounds such as:
tert-Butyldimethylsilyl chloride: Used as a precursor in the synthesis of (tert-Butyldimethylsilyloxy)acetaldehyde.
tert-Butyldimethylsilanol: Another silyl compound with similar protective group properties.
tert-Butyldimethylsilyl trifluoromethanesulfonate: Used in similar substitution reactions.
The uniqueness of (tert-Butyldimethylsilyloxy)acetaldehyde lies in its dual functionality as both an aldol donor and acceptor, which is not commonly observed in other silyl compounds .
Propriétés
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxyacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2Si/c1-8(2,3)11(4,5)10-7-6-9/h6H,7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBFFOKESLAUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400520 | |
| Record name | (tert-Butyldimethylsilyloxy)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102191-92-4 | |
| Record name | (tert-Butyldimethylsilyloxy)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(tert-butyldimethylsilyl)oxy]acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (tert-butyldimethylsilyloxy)acetaldehyde useful in carbohydrate synthesis?
A1: (tert-Butyldimethylsilyloxy)acetaldehyde participates in reactions that allow for the construction of complex sugar molecules from simpler starting materials. Specifically:
- Anti-Michael Reactions: It acts as a donor in highly selective anti-Michael reactions with nitroolefins. This step establishes the initial stereochemistry crucial for carbohydrate synthesis.
- Henry Reactions: It serves as an acceptor in subsequent Henry reactions with various aldehydes. This sequence enables the formation of multiple stereocenters, leading to diverse carbohydrate derivatives.
Q2: Can you give an example of how (tert-butyldimethylsilyloxy)acetaldehyde is used to synthesize specific carbohydrates?
A2: Researchers have used (tert-butyldimethylsilyloxy)acetaldehyde to create pyranose derivatives, six-membered ring sugars, with specific configurations:
- Talo- and Manno-Configurations: By controlling the base used in the Henry reaction step (triethylamine vs. 1,8-diazabicyclo[5.4.0]undec-7-ene), researchers can direct the synthesis towards either 3,4-dideoxytalose or 3,4-dideoxymannose derivatives.
Q3: Besides carbohydrate synthesis, are there other applications for this compound?
A3: Yes, (tert-butyldimethylsilyloxy)acetaldehyde has been utilized in the synthesis of other biologically relevant molecules.
- Iminosugar Derivatives: It has been employed in organocatalytic reactions to synthesize iminosugar derivatives with multiple stereocenters. These compounds are of interest due to their potential therapeutic applications.
- Palau'amine Synthesis: Researchers working towards the synthesis of the complex marine alkaloid palau'amine used (tert-butyldimethylsilyloxy)acetaldehyde in a Morita-Baylis-Hillman reaction as a step towards constructing the molecule's challenging cyclopentane core.
Q4: Is (tert-butyldimethylsilyloxy)acetaldehyde used to make any biologically active molecules directly?
A4: While not directly used to synthesize the final product, it plays a role in synthesizing precursors to biologically active molecules. One example is its use in preparing the trifluoromethyl analog of (4S)-4,5-dihydroxy-2,3-pentanedione [(4S)-DPD]. (4S)-DPD is the metabolic precursor to the bacterial quorum sensing autoinducer AI-2. While the synthesized analog showed weaker activity than natural DPD, it highlights the compound's utility in exploring structure-activity relationships in biological systems.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1274894.png)


![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)








![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)

